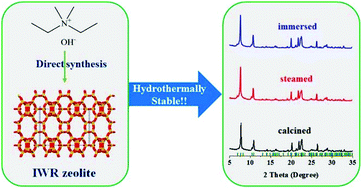Direct synthesis of hydrothermally stable Ge-IWR zeolites†
Dalton Transactions Pub Date: 2017-04-20 DOI: 10.1039/C7DT01087G
Abstract
The poor hydrothermal stability of germanosilicate zeolites greatly retards their industrial application. Herein, we present a direct synthesis of Ge-containing IWR zeolites with outstanding hydrothermal stability. A simple quaternary ammonium cation, diethyldimethylammonium, was used as the structure-directing agent for the first time. The structure and chemical composition of the framework was studied by performing Rietveld refinement of XRD data combined with electron microscopy, thermogravimetric and chemical analysis techniques. Al-free and Al-containing IWR zeolites were subjected to high-temperature vapor (973 K, 4 h), water-immersion (room temperature, 12 h) and treatment with 65% HNO3 solution (423 K, 24 h) to test their hydrothermal stability. Materials before and after hydrothermal treatments were characterized by complementary methods (XRD, FTIR, NMR and N2 sorption). The set of experimental data unambiguously proves the high stability of the zeolite framework.

Recommended Literature
- [1] Back cover
- [2] Irradiation-induced grain growth and defect evolution in nanocrystalline zirconia with doped grain boundaries†
- [3] Effects of palmatine hydrochloride mediated photodynamic therapy on oral squamous cell carcinoma
- [4] A highly efficient and selective turn-on fluorescent sensor for Cu2+ ion based on calix[4]arene bearing four iminoquinoline subunits on the upper rim†
- [5] Sequential and recyclable sensing of Fe3+ and ascorbic acid in water with a terbium(iii)-based metal–organic framework†
- [6] Red-emitting, EtTP-5-based organic nanoprobes for two-photon imaging in 3D multicellular biological models†
- [7] The influence of penicillamine/cysteine mutation on the metal complexes of peptides†
- [8] Excimer and exciplex formation in a pair of bright phosphorescent isomers constructed from Cu3(pyrazolate)3 and Cu3I3 coordination luminophores†
- [9] SiC/(SiC+glass)/glass coating for carbon-bonded carbon fibre composites
- [10] Carbon dioxide reduction by lanthanide(iii) complexes supported by redox-active Schiff base ligands†










